tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate
Description
The compound (CAS: 2648947-90-2) has a molecular weight of 262.8 g/mol and is typically synthesized as a hydrochloride salt for enhanced stability . It serves as a key intermediate in the development of pharmaceutical agents, particularly in central nervous system (CNS) drug discovery, where its bicyclic framework mimics natural alkaloids and enhances receptor binding . Commercial availability varies, with some suppliers listing it as discontinued, while others offer it in gram-scale quantities for research use .
Properties
IUPAC Name |
tert-butyl N-(6-azabicyclo[3.2.1]octan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVSCPQXGLYSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC(C1)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate typically involves the reaction of 6-azabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.31 g/mol
- CAS Number : 610764-96-0
- Solubility : Soluble in organic solvents such as dichloromethane
- Stability : Stable under standard laboratory conditions
The bicyclic framework of tert-butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate contributes to its rigidity and stability, which are critical for its interactions with biological macromolecules and potential therapeutic applications .
Drug Discovery
The azabicyclo[3.2.1]octane scaffold has been recognized for its potential in drug discovery, particularly as a key intermediate in synthesizing biologically active compounds. Its structure allows for specific interactions with neurotransmitter systems, making it a candidate for developing treatments for central nervous system disorders .
Synthetic Chemistry
This compound can participate in various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Varies depending on substrate |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Various nucleophiles (amines, alcohols) | Solvent-dependent |
These reactions allow the compound to serve as a precursor for further synthetic pathways or biological assays, expanding its utility in organic chemistry.
Research indicates that modifications to the bicyclic core of this compound can enhance its pharmacological properties, leading to improved efficacy in therapeutic applications. Its interactions with biological macromolecules are crucial for understanding its mechanism of action and potential uses in medicine .
Case Study 1: Neuropharmacological Research
A study investigated the binding affinities of various derivatives of the azabicyclo[3.2.1]octane scaffold, including this compound, to neurotransmitter receptors. The results demonstrated significant activity against specific targets, suggesting potential roles in treating neurological disorders.
Case Study 2: Synthetic Pathways
Another research effort focused on using this compound as a building block for synthesizing complex molecules with therapeutic potential. The study highlighted the compound's versatility in forming various derivatives through oxidation and substitution reactions, showcasing its importance in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights structural analogs of tert-butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate, emphasizing differences in substituents and ring systems:
Physicochemical Properties
- Solubility : Hydroxy and oxa substitutions (e.g., ) improve aqueous solubility but may reduce membrane permeability .
- Stability : Fluorinated analogs () exhibit enhanced metabolic stability due to C-F bond strength .
- Reactivity : Ketone-containing derivatives () serve as versatile intermediates for further modifications .
Biological Activity
tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate is an organic compound notable for its bicyclic structure and carbamate functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter systems in the central nervous system (CNS). This article explores its synthesis, biological properties, and implications for therapeutic applications.
The molecular formula of this compound is C_{12}H_{22}N_{2}O_{2}, with a molecular weight of 226.32 g/mol. Its structural characteristics contribute to its biological activity, influencing interactions with various biological macromolecules.
| Property | Value |
|---|---|
| Molecular Weight | 226.32 g/mol |
| Solubility | Soluble in organic solvents like dichloromethane |
| Stability | Stable under standard laboratory conditions |
Synthesis
The synthesis of this compound typically involves the reaction of 6-azabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction can be optimized using continuous flow reactors for enhanced efficiency.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an anticholinesterase agent and a modulator of serotonin receptors.
Anticholinesterase Activity
Anticholinesterase activity is critical for enhancing cholinergic transmission, which can be beneficial in treating neurodegenerative disorders like Alzheimer's disease. Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft.
Serotonin Receptor Modulation
The compound has been evaluated for its interaction with serotonin receptors, particularly 5-HT_4 and 5-HT_7 receptors, which are implicated in cognitive functions and mood regulation. In vitro studies demonstrated that modifications to the bicyclic core can enhance binding affinity and efficacy at these targets.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of related compounds, highlighting potential therapeutic applications:
- Study on Anticholinesterase Activity : A study evaluated various benzimidazole–carboxamides for their ability to inhibit AChE, finding that structural modifications significantly affected their inhibitory potency .
- Serotonin Receptor Binding : Molecular docking studies indicated that certain structural features of bicyclic compounds enhance their interaction with serotonin receptors, suggesting a pathway for developing multitarget drugs aimed at cognitive enhancement .
- Mechanistic Insights : Research employing molecular dynamics simulations has provided insights into the binding mechanisms of these compounds at target sites, elucidating how structural variations influence biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate?
- Methodological Answer : A common approach involves coupling reactions under basic conditions. For example, tert-butyl carbamate derivatives can be synthesized via nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C in a sealed tube, yielding ~85% product. Monitoring reaction progress via LC-MS is critical, with ESI-MS ([M+H]+ ions) used to confirm molecular weight .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : The compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. Exposure to moisture or light may lead to hydrolysis of the tert-butyl carbamate group or oxidation of the bicyclic core .
Q. What analytical techniques are essential for characterization?
- Methodological Answer :
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ = 335.2 observed in similar syntheses) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and validates the bicyclo[3.2.1]octane scaffold.
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : Stereoselectivity in the 6-azabicyclo[3.2.1]octane core can be achieved using chiral auxiliaries or catalysts. For example, enantiopure starting materials (e.g., (1R,5S,8S)-configured precursors) ensure retention of stereochemistry during coupling. Chiral HPLC or SFC (supercritical fluid chromatography) is recommended for resolving diastereomers .
Q. What challenges arise in optimizing coupling reactions for this compound?
- Methodological Answer : Low yields (~85%) in SN2 reactions may stem from steric hindrance around the bicyclic amine. Strategies include:
- Solvent Optimization : Switching from DMF to polar aprotic solvents like acetonitrile or THF.
- Temperature Modulation : Lowering reaction temperatures to reduce side products.
- Microwave Assistance : Accelerating reaction kinetics under controlled heating .
Q. How does the 6-azabicyclo[3.2.1]octane core influence biological activity in derived compounds?
- Methodological Answer : The rigid bicyclic structure enhances binding affinity to targets like muscarinic receptors or enzymes. Computational docking studies (e.g., AutoDock Vina) can predict interactions, while SAR (structure-activity relationship) assays guide derivatization (e.g., substituting the carbamate with bioisosteres) .
Q. Can carbamoyl radical-mediated cyclization synthesize derivatives of this compound?
- Methodological Answer : Yes. Carbamoyl radicals generated from dithiocarbamates undergo tandem cyclization to form the 6-azabicyclo[3.2.1]octane ring. Key steps include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
